Cas no 52867-41-1 (1-ethyl-1H-pyrazol-3-ol)

1-ethyl-1H-pyrazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-1,2-dihydro-3H-Pyrazol-3-one
- 1-ethyl-1H-pyrazol-3-ol
- 1-ethyl-2,3-dihydro-1H-pyrazol-3-one
- DB-162537
- AKOS034086797
- 52867-41-1
- 2-ethyl-1H-pyrazol-5-one
- SCHEMBL6183796
- 3H-Pyrazol-3-one, 1-ethyl-1,2-dihydro-
- 1-Ethyl-3-pyraZolone
- EN300-814303
- AT14005
- MFCD29071778
- Z2941655720
-
- MDL: MFCD31559520
- Inchi: InChI=1S/C5H8N2O/c1-2-7-4-3-5(8)6-7/h3-4H,2H2,1H3,(H,6,8)
- InChI Key: FEMMUBXQRZJIIE-UHFFFAOYSA-N
- SMILES: CCN1C=CC(=O)N1
Computed Properties
- Exact Mass: 112.063662883g/mol
- Monoisotopic Mass: 112.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 32.3Ų
1-ethyl-1H-pyrazol-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DT9N-2.5g |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 2.5g |
$2276.00 | 2024-04-30 | |
A2B Chem LLC | AX23275-10g |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 10g |
$4171.00 | 2024-04-19 | |
Enamine | EN300-1165479-1g |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 1g |
$914.0 | 2023-09-02 | |
Enamine | EN300-1165479-5g |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 5g |
$2650.0 | 2023-09-02 | |
A2B Chem LLC | AX23275-100mg |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 100mg |
$369.00 | 2024-04-19 | |
A2B Chem LLC | AX23275-5g |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 5g |
$2825.00 | 2024-04-19 | |
1PlusChem | 1P01DT9N-1g |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 1g |
$1192.00 | 2024-04-30 | |
Aaron | AR01DTHZ-100mg |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 100mg |
$461.00 | 2025-02-09 | |
Aaron | AR01DTHZ-500mg |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
A2B Chem LLC | AX23275-250mg |
1-ethyl-1H-pyrazol-3-ol |
52867-41-1 | 95% | 250mg |
$511.00 | 2024-04-19 |
1-ethyl-1H-pyrazol-3-ol Related Literature
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 1-ethyl-1H-pyrazol-3-ol
Introduction to 1-ethyl-1H-pyrazol-3-ol (CAS No. 52867-41-1)
1-ethyl-1H-pyrazol-3-ol, with the chemical formula C₆H₈N₂O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties. The presence of both ethyl and hydroxyl functional groups in its molecular structure makes it a particularly intriguing candidate for further exploration in medicinal chemistry.
The CAS number 52867-41-1 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity. Pyrazoles are known for their ability to act as scaffolds in drug design, offering a balance between structural flexibility and functional diversity. The 1H-pyrazol-3-ol derivative, in particular, has been studied for its potential role in modulating various biological pathways, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting inflammatory and metabolic disorders. 1-ethyl-1H-pyrazol-3-ol has emerged as a promising candidate in this context due to its ability to interact with specific enzymes and receptors involved in these pathways. For instance, studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation.
Moreover, the hydroxyl group at the 3-position of the pyrazole ring provides a site for further functionalization, allowing chemists to design derivatives with enhanced pharmacological profiles. This versatility has led to investigations into its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. Researchers have explored its reactivity in various chemical transformations, including condensation reactions that yield novel heterocyclic compounds with potential therapeutic applications.
The ethyl group at the 1-position contributes to the lipophilicity of 1-ethyl-1H-pyrazol-3-ol, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties—a critical consideration in drug development. This balance between hydrophilicity and lipophilicity makes it an attractive candidate for oral administration and systemic delivery. Preclinical studies have begun to unravel its pharmacokinetic behavior, providing insights into how it might be best utilized in therapeutic regimens.
One of the most exciting areas of research involving 1-ethyl-1H-pyrazol-3-ol is its potential role as a precursor in the synthesis of bioactive molecules targeting neurological disorders. Pyrazole derivatives have shown promise in modulating neurotransmitter systems, particularly those involving glutamate and GABA receptors. The structural similarity of this compound to known neuroactive agents suggests that it may serve as a lead compound for developing treatments against conditions such as epilepsy and neurodegenerative diseases.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 1-ethyl-1H-pyrazol-3-ol with biological targets with greater accuracy. Molecular docking studies have identified potential binding sites on enzymes like kinases and phosphodiesterases, which are implicated in cancer progression and other diseases. These computational insights have guided experimental efforts toward optimizing the compound’s efficacy and reducing off-target effects.
The synthesis of 1-ethyl-1H-pyrazol-3-ol has also been refined through modern synthetic methodologies, including catalytic processes that improve yield and purity. Transition metal-catalyzed reactions have been particularly effective in constructing the pyrazole core with high precision. These advancements not only facilitate large-scale production but also allow for rapid screening of derivatives with modified substituents—a crucial step in drug discovery.
In conclusion, 1-ethyl-1H-pyrazol-3-ol (CAS No. 52867-41-1) represents a significant area of investigation within pharmaceutical chemistry due to its structural features and potential biological activities. Its role as a scaffold for drug development is underscored by ongoing research into its pharmacological effects on inflammation, metabolism, and neurological disorders. As synthetic methods continue to evolve and computational tools become more sophisticated, the future prospects for this compound appear promising, positioning it as a valuable asset in the quest for novel therapeutic interventions.
52867-41-1 (1-ethyl-1H-pyrazol-3-ol) Related Products
- 383135-64-6(2-[5-chloro-2-(ethanesulfonyl)phenyl]acetic acid)
- 119694-70-1(2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine)
- 16876-28-1(Boronic acid, B-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-)
- 1217625-98-3(7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3)
- 65283-60-5((R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol)
- 2176544-55-9(1-[3-(1H-1,2,4-Triazol-1-yl)-1-piperidinyl]-2-propen-1-one)
- 688356-31-2(N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 493032-75-0(2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide)
- 2044710-29-2(H-D-Dab(Boc)-OBzl.HCl)
- 1805293-75-7(2-(Difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid)
